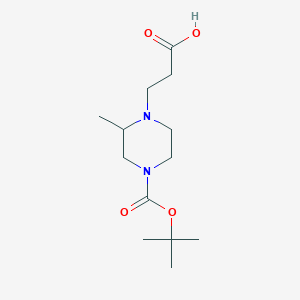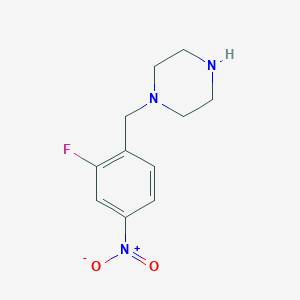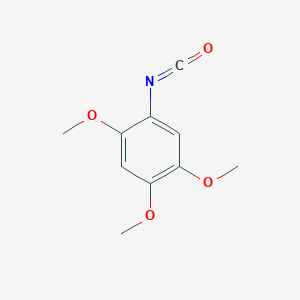
4-(2-Bromopyridin-3-yl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromopyridin-3-yl)butan-1-amine is an organic compound that belongs to the class of pyridine derivatives It consists of a butan-1-amine chain attached to a brominated pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromopyridin-3-yl)butan-1-amine typically involves the bromination of pyridine derivatives followed by the introduction of the butan-1-amine chain. One common method involves the reaction of 2-bromopyridine with butan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency.
化学反応の分析
Types of Reactions
4-(2-Bromopyridin-3-yl)butan-1-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted pyridine derivatives with various functional groups.
Oxidation: Products include N-oxides and other oxidized forms.
Reduction: Products include de-brominated pyridine derivatives.
科学的研究の応用
4-(2-Bromopyridin-3-yl)butan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It serves as a probe in biochemical studies to investigate the function of various biological targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-Bromopyridin-3-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
4-(2-Chloropyridin-3-yl)butan-1-amine: Similar structure but with a chlorine atom instead of bromine.
4-(2-Fluoropyridin-3-yl)butan-1-amine: Similar structure but with a fluorine atom instead of bromine.
4-(2-Iodopyridin-3-yl)butan-1-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-(2-Bromopyridin-3-yl)butan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications.
特性
分子式 |
C9H13BrN2 |
|---|---|
分子量 |
229.12 g/mol |
IUPAC名 |
4-(2-bromopyridin-3-yl)butan-1-amine |
InChI |
InChI=1S/C9H13BrN2/c10-9-8(4-1-2-6-11)5-3-7-12-9/h3,5,7H,1-2,4,6,11H2 |
InChIキー |
TVJFMHMFFATHPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)Br)CCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13533889.png)



![6-(Difluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13533919.png)





